Ethyl 2-bromo-6-fluoro-4-methylbenzoate

Catalog No.
S6593541
CAS No.
1807088-10-3
M.F
C10H10BrFO2
M. Wt
261.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromo-6-fluoro-4-methylbenzoate

CAS Number

1807088-10-3

Product Name

Ethyl 2-bromo-6-fluoro-4-methylbenzoate

IUPAC Name

ethyl 2-bromo-6-fluoro-4-methylbenzoate

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h4-5H,3H2,1-2H3

InChI Key

DLXPKHRVXDAWIX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(C=C1Br)C)F

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)C)F

Ethyl 2-bromo-6-fluoro-4-methylbenzoate is an organic compound classified as an aromatic ester. Its molecular formula is C10H10BrFO2, indicating the presence of a bromine atom at the 2-position, a fluorine atom at the 6-position, and an ethyl ester group attached to the carbonyl carbon. This compound features a benzene ring with significant functional groups that allow for various

  • Ester group: The ester group (-COOEt) can be a reactive site for further chemical modifications, allowing the attachment of various functional groups for specific purposes .
  • Bromo group (Br): The bromo group can be readily substituted with other functional groups through various chemical reactions, making it useful for introducing new functionalities into a molecule .
  • Fluoro group (F): The fluoro group can influence the molecule's properties such as lipophilicity (affinity for fats) and reactivity. This can be advantageous in medicinal chemistry applications .
  • Methyl group (CH3): The methyl group adds a hydrophobic character to the molecule, potentially affecting its solubility and interaction with biological targets.

Given these functional groups, Ethyl 2-bromo-6-fluoro-4-methylbenzoate could be a potential candidate for research in several areas:

  • Organic synthesis: As a building block for the synthesis of more complex molecules with desired properties
  • Medicinal chemistry: As a starting material for the development of new drugs, potentially by targeting specific biological processes
  • Material science: Exploring its potential applications in the design of functional materials
Due to its functional groups:

  • Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid (benzoic acid) and ethanol:
    C10H10BrFO2+H2OC6H5COOH+C2H5OH\text{C}_{10}\text{H}_{10}\text{BrFO}_2+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_5\text{COOH}+\text{C}_2\text{H}_5\text{OH}.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a potential precursor for synthesizing other compounds.
  • Electrophilic Aromatic Substitution: The presence of halogens (bromine and fluorine) can affect the reactivity of the aromatic ring, allowing for further substitution reactions under appropriate conditions.

Research on Ethyl 2-bromo-6-fluoro-4-methylbenzoate indicates potential biological activities related to its structure. Compounds with similar halogenated aromatic structures have been studied for their interactions with enzymes and biological pathways. For instance, halogenated benzoates have shown varied effects on enzyme kinetics and inhibition, suggesting that Ethyl 2-bromo-6-fluoro-4-methylbenzoate could also exhibit unique biological properties .

The synthesis of Ethyl 2-bromo-6-fluoro-4-methylbenzoate typically involves several steps:

  • Bromination: Starting from a suitable precursor, bromination is carried out using bromine or a brominating agent to introduce the bromine atom at the desired position.
  • Fluorination: Fluorination can be achieved through electrophilic fluorination methods or by using fluorinating agents that selectively introduce fluorine into the aromatic system.
  • Esterification: The final step involves esterification of the resulting carboxylic acid with ethanol in the presence of an acid catalyst to yield Ethyl 2-bromo-6-fluoro-4-methylbenzoate .

Ethyl 2-bromo-6-fluoro-4-methylbenzoate has several potential applications:

  • Organic Synthesis: It serves as a building block in synthetic organic chemistry for creating more complex molecules.
  • Pharmaceutical Research: Due to its biological activity, it may be explored for developing new drugs or therapeutic agents.
  • Material Science: Its unique properties could be utilized in creating novel materials with specific functionalities .

Studies involving Ethyl 2-bromo-6-fluoro-4-methylbenzoate focus on its interactions with biological systems, particularly enzyme kinetics and inhibition mechanisms. Its halogenated structure allows it to participate in competitive inhibition studies against various enzymes, providing insights into how such compounds can modify enzymatic activity and influence metabolic pathways .

Several compounds share structural similarities with Ethyl 2-bromo-6-fluoro-4-methylbenzoate. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
Methyl 2-bromo-4-fluoro-6-methylbenzoateC9H8BrFO2Contains a methyl group instead of an ethyl group
Methyl 2-bromo-6-fluorobenzoateC8H7BrFLacks the methyl substituent at position 4
Ethyl 2-bromo-4-chloro-6-fluorobenzoateC10H9BrClO2Contains chlorine instead of fluorine
Methyl 6-bromo-2-fluoro-3-methylbenzoateC10H9BrFDifferent positional arrangement of substituents
Methyl 2-bromo-3,6-difluorobenzoateC9H7BrF2Contains two fluorine atoms at different positions

Ethyl 2-bromo-6-fluoro-4-methylbenzoate stands out due to its specific combination of bromine and fluorine substituents along with an ethyl ester group, which influences its reactivity and potential applications in various fields .

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

259.98482 g/mol

Monoisotopic Mass

259.98482 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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